molecular formula C19H19N3O2S2 B2663724 (2-(Ethylthio)phenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034287-39-1

(2-(Ethylthio)phenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2663724
CAS RN: 2034287-39-1
M. Wt: 385.5
InChI Key: PLXZHDPVRHACOP-UHFFFAOYSA-N
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Description

“(2-(Ethylthio)phenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a thiophenyl ring, an oxadiazole ring, and a pyrrolidine ring . The presence of these groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of sulfur atoms in the thiophenyl and ethylthio groups could potentially have interesting effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole group and the nonpolar phenyl and thiophenyl rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Antimicrobial Activities

Compounds with structural features similar to the mentioned chemical have been investigated for their antimicrobial properties. For example, thiazole and thiophene derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal species. These compounds have shown potential as antimicrobial agents, indicating that similar structures could be explored for their use in combating microbial infections (Wardkhan et al., 2008; Singh et al., 2016).

Antibacterial and Antifungal Screening

The synthesis of organotin(IV) complexes derived from similar compounds has demonstrated significant antibacterial and antifungal activities. These complexes could serve as potential drug candidates, emphasizing the importance of such compounds in developing new therapeutics (Singh et al., 2016).

Antimycobacterial Activity

Derivatives related to the query compound have been synthesized and screened for their antimycobacterial activity. This suggests a potential application in the development of new treatments for mycobacterial infections, such as tuberculosis (R.V.Sidhaye et al., 2011).

Anti-tumor Agents

Thienopyridine and benzofuran derivatives, exhibiting structural similarities, have been identified as potent anti-tumor agents. These compounds have shown selectivity against tumorigenic cell lines, indicating their potential in cancer therapy (Hayakawa et al., 2004).

Spectroscopic and Docking Studies

Novel compounds with thiophene and thiazole moieties have been characterized through spectroscopic methods and theoretical studies, including density functional theory (DFT) and docking analyses. These studies provide insights into the compounds' structural properties and their potential interactions with biological targets, facilitating the design of molecules with specific biological activities (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Further studies could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-2-25-15-7-4-3-6-14(15)19(23)22-10-9-13(12-22)17-20-18(24-21-17)16-8-5-11-26-16/h3-8,11,13H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXZHDPVRHACOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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